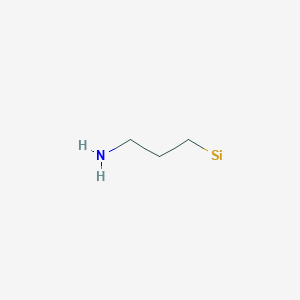

Aminopropylsilane

描述

属性

CAS 编号 |

6382-82-7 |

|---|---|

分子式 |

C3H8NSi |

分子量 |

86.19 g/mol |

InChI |

InChI=1S/C3H8NSi/c4-2-1-3-5/h1-4H2 |

InChI 键 |

ZPZDIFSPRVHGIF-UHFFFAOYSA-N |

SMILES |

C(CN)C[Si] |

规范 SMILES |

C(CN)C[Si] |

其他CAS编号 |

6382-82-7 |

同义词 |

aminopropylsilane aminopropylsilanetriol |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Aminopropylsilanes: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

The term "aminopropylsilane" encompasses a class of organosilicon compounds that are pivotal in a wide array of scientific and industrial applications, particularly in the realms of materials science, biotechnology, and drug development. Their utility stems from their bifunctional nature, possessing both an organic amino group and an inorganic silane group. This dual reactivity allows them to act as molecular bridges between organic and inorganic materials. This technical guide provides a comprehensive overview of the chemical structures, properties, and common experimental protocols for the most prominent aminopropylsilanes.

Core this compound Structures

While "this compound" is often used as a general term, it is crucial to distinguish between the parent molecule and its more commonly used trialkoxy derivatives. The specific properties and reactivity profiles of these variants dictate their suitability for different applications.

-

This compound (APS): The fundamental structure, consisting of a propyl chain attached to a silane group at one end and an amino group at the other.

-

(3-Aminopropyl)triethoxysilane (APTES): A widely used derivative where the silicon atom is bonded to three ethoxy groups.[1][2][3] These ethoxy groups are hydrolyzable, leading to the formation of reactive silanol groups.

-

(3-Aminopropyl)trimethoxysilane (APTMS): Similar to APTES, but with three methoxy groups attached to the silicon atom. The hydrolysis of methoxy groups is generally faster than that of ethoxy groups.[4][5]

Physicochemical Properties

The physical and chemical properties of aminopropylsilanes are fundamental to understanding their behavior in various systems. The following tables summarize key quantitative data for APS, APTES, and APTMS.

Table 1: Physical Properties of Aminopropylsilanes

| Property | This compound (APS) | (3-Aminopropyl)triethoxysilane (APTES) | (3-Aminopropyl)trimethoxysilane (APTMS) |

| CAS Number | 6382-82-7[6] | 919-30-2[1][2][3] | 13822-56-5[4] |

| Molecular Formula | C₃H₈NSi[6] | C₉H₂₃NO₃Si[1][2][3] | C₆H₁₇NO₃Si[4] |

| Molecular Weight ( g/mol ) | 86.19[6] | 221.37[2][3] | 179.29[4] |

| Appearance | - | Colorless to pale yellow liquid[7] | Colorless transparent liquid[4] |

| Boiling Point (°C) | - | 217[1][2][3] | 91-92 @ 15 mmHg[4] |

| Melting Point (°C) | - | -70[1][2] | < -60[8] |

| Density (g/mL at 25°C) | - | 0.946[1][3] | 1.027[4] |

| Refractive Index (n20/D) | - | 1.422[3] | 1.424[4] |

Table 2: Chemical Properties of Aminopropylsilanes

| Property | (3-Aminopropyl)triethoxysilane (APTES) | (3-Aminopropyl)trimethoxysilane (APTMS) |

| pKa | 10.37 ± 0.10 (Predicted)[3] | 10.61 ± 0.10 (Predicted)[4][8] |

| Solubility | Miscible with toluene, acetone, chloroform, and ethanol. Reacts with water.[3] | Reacts with water.[4] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water.[3] | Moisture sensitive.[4] |

Mechanism of Action: Hydrolysis and Condensation

The primary mechanism by which trialkoxy-aminopropylsilanes function as coupling agents and surface modifiers involves a two-step process: hydrolysis and condensation.[5]

-

Hydrolysis: In the presence of water, the alkoxy groups (ethoxy in APTES, methoxy in APTMS) hydrolyze to form reactive silanol (Si-OH) groups. This reaction can be catalyzed by acids or bases.

-

Condensation: The newly formed silanol groups can then undergo condensation in two ways:

-

Intermolecular Condensation: Silanol groups on adjacent silane molecules react to form stable siloxane (Si-O-Si) bonds, leading to oligomerization and the formation of a polysiloxane network.

-

Surface Condensation: The silanol groups react with hydroxyl (-OH) groups present on the surface of inorganic substrates (e.g., glass, silica, metal oxides) to form covalent siloxane bonds, effectively grafting the this compound onto the surface.

-

Experimental Protocols for Surface Modification

The functionalization of surfaces with aminopropylsilanes is a common procedure in many research and development settings. The choice between solution-phase and vapor-phase deposition depends on the desired layer thickness, uniformity, and the nature of the substrate.

Solution-Phase Deposition of APTES

This method is widely used for its simplicity and is suitable for a variety of substrates.

Materials:

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous solvent (e.g., ethanol, toluene)

-

Substrate with hydroxylated surface (e.g., glass slides, silicon wafers)

-

Deionized water

-

Nitrogen gas for drying

Protocol:

-

Substrate Cleaning: Thoroughly clean the substrate to remove any organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, deionized water) or by treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

-

Surface Hydroxylation (Activation): To ensure a high density of hydroxyl groups, the substrate can be treated with an oxygen plasma or a UV-ozone cleaner.[9]

-

Silanization Solution Preparation: Prepare a 1-5% (v/v) solution of APTES in the chosen anhydrous solvent. A small amount of water can be added to the solvent to pre-hydrolyze the APTES, though this can also lead to solution-phase polymerization if not controlled.

-

Immersion: Immerse the cleaned and activated substrate in the APTES solution for a period ranging from 15 minutes to several hours at room temperature.[10] The incubation time will influence the thickness and uniformity of the resulting layer.

-

Rinsing: After immersion, rinse the substrate thoroughly with the anhydrous solvent to remove any unbound or loosely physisorbed silane molecules.

-

Curing: Cure the coated substrate in an oven at 60-110°C for 30-60 minutes to promote the formation of covalent bonds between the silane and the surface, as well as to cross-link the silane layer.

-

Final Rinse and Dry: Perform a final rinse with the solvent and deionized water, then dry the substrate under a stream of nitrogen.

Vapor-Phase Deposition of APTMS

Vapor-phase silanization can produce more uniform and thinner monolayers compared to solution-phase methods.

Materials:

-

(3-Aminopropyl)trimethoxysilane (APTMS)

-

Vacuum deposition chamber or desiccator

-

Substrate with hydroxylated surface

-

Schlenk line or vacuum pump

Protocol:

-

Substrate Preparation: Clean and activate the substrate as described in the solution-phase protocol.

-

Deposition Setup: Place the cleaned and activated substrate in a vacuum chamber or desiccator. Place a small, open container with a few drops of APTMS in the chamber, ensuring it is not in direct contact with the substrate.

-

Vacuum Application: Evacuate the chamber to a low pressure to remove air and moisture. This will also facilitate the vaporization of the APTMS.

-

Deposition: Leave the substrate in the APTMS vapor for a period ranging from 30 minutes to several hours. The deposition can be performed at room temperature or slightly elevated temperatures to increase the vapor pressure of the silane.

-

Venting and Rinsing: Vent the chamber with an inert gas (e.g., nitrogen or argon). Remove the substrate and rinse it with an anhydrous solvent (e.g., toluene or ethanol) to remove any non-covalently bound silane.

-

Curing: Cure the substrate in an oven at 110°C for approximately 30 minutes.

Applications in Research and Drug Development

The ability of aminopropylsilanes to functionalize surfaces with primary amine groups is exploited in numerous applications:

-

Biomolecule Immobilization: The amine groups provide reactive sites for the covalent attachment of proteins, antibodies, DNA, and other biomolecules to surfaces for applications in biosensors, microarrays, and affinity chromatography.

-

Nanoparticle Functionalization: Modifying the surface of nanoparticles (e.g., silica, gold, iron oxide) with aminopropylsilanes improves their dispersibility in various solvents and provides a handle for further conjugation with drugs or targeting ligands for drug delivery systems.

-

Adhesion Promotion: In composite materials, aminopropylsilanes enhance the adhesion between inorganic fillers (e.g., glass fibers) and organic polymer matrices, leading to improved mechanical properties.

-

Surface Energy Modification: Silanization can be used to alter the hydrophilicity or hydrophobicity of a surface, which is critical in microfluidics and cell culture applications.

-

Drug Delivery Systems: Amine-functionalized surfaces can be used to control the loading and release of drugs from implantable devices or nanoparticle carriers.

References

- 1. (3-Aminopropyl)triethoxysilane - Wikipedia [en.wikipedia.org]

- 2. (3-Aminopropyl)triethoxysilane | C9H23NO3Si | CID 13521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Aminopropyltriethoxysilane | 919-30-2 [chemicalbook.com]

- 4. 3-Aminopropyltrimethoxysilane | 13822-56-5 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C3H8NSi | CID 6337902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. 3-Aminopropyltrimethoxysilane|lookchem [lookchem.com]

- 9. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APTS_Methods [bio.umass.edu]

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Aminopropylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of aminopropylsilane, a critical process in surface functionalization for a wide range of applications, including drug development and biomedical research.

Introduction

3-Aminopropyltriethoxysilane (APTES) is a widely utilized organosilane for modifying surfaces due to its bifunctional nature.[1] It possesses an aminopropyl group that provides a reactive site for the covalent attachment of biomolecules and a triethoxysilyl group that enables covalent bonding to hydroxylated surfaces like silica, glass, and metal oxides.[2] The efficacy of surface functionalization with APTES is critically dependent on the precise control of its hydrolysis and condensation reactions. This guide delves into the fundamental mechanisms of these processes, the factors that influence them, and the experimental protocols used for their characterization.

The Core Mechanism: A Two-Step Process

The surface modification with this compound is fundamentally a two-step process involving hydrolysis followed by condensation.

Step 1: Hydrolysis

The initial and rate-limiting step is the hydrolysis of the alkoxy (typically ethoxy) groups on the silicon atom in the presence of water to form reactive silanol (Si-OH) groups.[2] This is a series of nucleophilic substitution reactions where water molecules attack the silicon atom, leading to the displacement of ethanol molecules. The reaction can proceed in a stepwise manner, forming partially hydrolyzed intermediates before complete hydrolysis to a silanetriol.

The overall hydrolysis reaction can be represented as:

R-Si(OC₂H₅)₃ + 3H₂O → R-Si(OH)₃ + 3C₂H₅OH

Where R is the aminopropyl group (-CH₂(CH₂)₂NH₂)

The rate and extent of hydrolysis are significantly influenced by several factors, including pH, water concentration, and the solvent system.[3][4] In acidic conditions, the hydrolysis reaction is generally faster.[5] The amine group in APTES can also self-catalyze the hydrolysis reaction.[6]

Step 2: Condensation

Following hydrolysis, the newly formed, highly reactive silanol groups undergo condensation to form stable siloxane (Si-O-Si) bonds. This process can occur through two primary pathways:

-

Intermolecular Condensation: Silanol groups from adjacent this compound molecules react to form a siloxane bond and a water molecule. This process leads to the formation of oligomers and a cross-linked polysiloxane network on the surface.

-

Surface Condensation: Silanol groups on the hydrolyzed this compound react with hydroxyl groups present on the substrate surface (e.g., Si-OH on a silica surface), forming a covalent bond that anchors the silane to the surface.[4]

These condensation reactions can result in the formation of either a monolayer or a multilayer film of this compound on the surface, depending on the reaction conditions.[4][7]

Signaling Pathways and Logical Relationships

The following diagram illustrates the key steps and influencing factors in the hydrolysis and condensation of this compound.

Caption: Hydrolysis and condensation pathway of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to APTES film formation from various studies.

Table 1: APTES Monolayer Properties

| Property | Value | References |

| Average Chain Length | ~5–10 Å | [4] |

| Thickness | 0.5–1.0 nm | [1][4] |

| Average Density | 2.1–4.2 molecules/nm² | [4] |

| Silanol Group Density | ~5 per nm² | [4] |

Table 2: Influence of Deposition Conditions on APTES Film Thickness

| Solvent | Deposition Time | Temperature | Film Thickness | Reference |

| Toluene | 1 h | 75 °C | 1.0 ± 0.4 nm | [1] |

| Toluene | 24 h | 75 °C | 9.4 nm | [1] |

| Anhydrous Ethanol | 20 min | 50 °C | 10 nm | [4] |

| Anhydrous Ethanol | 20 h | 50 °C | 140 nm | [4] |

| Toluene | 24 h | 70 °C | 0.6 nm | [4] |

| Toluene | 24 h | 90 °C | 0.5 nm | [4] |

Table 3: Surface Coverage and Grafting Density

| Solvent | Grafting Density (molecules/nm²) | Reference |

| Water | 1.26 | [8] |

| Toluene | 4.16 | [8] |

| Gas Phase | 1.6 - 1.8 | [8] |

| Toluene | 2 (after 1h), 33 ± 4 (after 24h) | [1][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study and control the hydrolysis and condensation of this compound.

Protocol for Solution-Phase APTES Deposition

This protocol describes a general procedure for depositing an APTES layer on a silicon substrate.

Materials:

-

Silicon wafers

-

Acetone

-

Ethanol

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )

-

Deionized water

-

Anhydrous toluene

-

3-Aminopropyltriethoxysilane (APTES)

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Sonicate silicon wafers in acetone for 10 minutes.

-

Sonicate in a 1:1 mixture of acetone and ethanol for 10 minutes.

-

Rinse thoroughly with deionized water.

-

Immerse the wafers in freshly prepared Piranha solution for at least 5 hours to create a hydroxylated surface.

-

Rinse exhaustively with deionized water and dry under a stream of nitrogen gas.[2]

-

-

APTES Solution Preparation:

-

Prepare a 2.0% (v/v) solution of APTES in anhydrous toluene.[2]

-

-

Deposition:

-

Incubate the cleaned silicon wafers in the APTES solution for a desired time (e.g., 15 minutes, 1 hour, 4 hours, or 24 hours).[2]

-

-

Post-Deposition Rinsing and Curing:

Caption: Workflow for solution-phase APTES deposition.

Protocol for FT-IR Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy can be used to monitor the hydrolysis and condensation reactions by observing changes in characteristic vibrational bands.

Procedure:

-

Prepare a solution of APTES in a suitable solvent (e.g., an aqueous solution with a specific acid content).[3]

-

Acquire an initial FT-IR spectrum of the solution.

-

Monitor the reaction over time by acquiring spectra at regular intervals.

-

Analyze the spectra for the following changes:

-

Decrease in the intensity of bands associated with the Si-O-C bonds of the ethoxy groups (e.g., around 959 cm⁻¹) indicates hydrolysis.[3]

-

Increase in the intensity of the ethanol band (e.g., around 882 cm⁻¹) also indicates hydrolysis.[3]

-

Appearance and increase of a broad band corresponding to Si-OH stretching (around 930 cm⁻¹) confirms the formation of silanols.[3]

-

Increase in the intensity of bands associated with Si-O-Si asymmetric stretching (e.g., around 1146 cm⁻¹ for linear chains and 1013 cm⁻¹ for cyclic structures) indicates condensation.[3][10]

-

Protocol for ²⁹Si NMR Spectroscopy Analysis

²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the different silicon species present during hydrolysis and condensation.

Procedure:

-

Prepare a reaction mixture of this compound in a suitable solvent (e.g., pure water or an ethanol/water mixture) in an NMR tube.[11]

-

Acquire in situ ²⁹Si NMR spectra at various time points to monitor the reaction progress.

-

Analyze the spectra to identify and quantify the different silicon environments, which are denoted as Tⁿ species:

-

T⁰: Unhydrolyzed monomer.

-

T¹: Monomer with one siloxane bond (one -O-Si linkage).

-

T²: Monomer with two siloxane bonds.

-

T³: Monomer with three siloxane bonds (fully condensed). The chemical shifts for these species typically appear in the range of -40 to -70 ppm.[11]

-

Protocol for Ellipsometry Measurement

Ellipsometry is a non-destructive optical technique used to measure the thickness of thin films with high precision.

Procedure:

-

Measure the optical properties (Ψ and Δ) of the bare substrate before APTES deposition.

-

After APTES deposition and curing, measure the optical properties of the functionalized substrate.

-

Model the collected data using appropriate software, assuming a layered structure (e.g., silicon substrate / silicon dioxide layer / APTES layer).

-

Fit the model to the experimental data to determine the thickness and refractive index of the APTES layer.[12]

Protocol for XPS Analysis

X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and chemical states of the elements on the surface.

Procedure:

-

Acquire a survey spectrum of the APTES-modified surface to identify the elements present (Si, O, C, N).

-

Acquire high-resolution spectra for the Si 2p, O 1s, C 1s, and N 1s regions.

-

Analyze the high-resolution spectra:

-

The N 1s spectrum can be deconvoluted to distinguish between free amine groups (-NH₂) and protonated amine groups (-NH₃⁺), providing insight into the surface chemistry.[13]

-

The Si 2p spectrum can be analyzed to identify silicon in the substrate (Si-Si), the native oxide layer (SiO₂), and the silane layer (Si-O-Si and Si-C).[13]

-

The atomic concentrations of the elements can be used to estimate the surface coverage and stoichiometry of the APTES layer.[14]

-

Conclusion

A thorough understanding and precise control of the hydrolysis and condensation of this compound are paramount for achieving reproducible and stable surface functionalization. The reaction kinetics and the final structure of the silane layer are intricately dependent on a multitude of factors, including pH, water content, solvent, and temperature. By employing the characterization techniques and experimental protocols outlined in this guide, researchers and drug development professionals can optimize their surface modification processes to develop advanced materials and therapies.

References

- 1. Determination of structure-property relationships for 3-aminopropyltriethoxysilane films using x-ray reflectivity | Journal of Materials Research | Cambridge Core [cambridge.org]

- 2. piketech.com [piketech.com]

- 3. researchgate.net [researchgate.net]

- 4. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scholars.chemeng.tsinghua.edu.cn [scholars.chemeng.tsinghua.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. An XPS investigation of the adsorption of aminosilanes onto metal substrates for Journal of Adhesion Science and Technology - IBM Research [research.ibm.com]

- 11. researchgate.net [researchgate.net]

- 12. Thin Film Thickness - J.A. Woollam [jawoollam.com]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. lehigh.edu [lehigh.edu]

An In-depth Technical Guide to the Safe Laboratory Use of Aminopropylsilane

For researchers, scientists, and drug development professionals, a thorough understanding of the safety protocols for all laboratory reagents is paramount. This guide provides a comprehensive overview of the safety data for aminopropylsilane (APTES), a common reagent used for surface functionalization, nanoparticle synthesis, and as a coupling agent. The information is compiled from various safety data sheets (SDSs) to ensure a robust and comprehensive resource for laboratory personnel.

Hazard Identification and Classification

Aminopropyltriethoxysilane is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2][3][4][5][6][7]

-

Skin Corrosion (Category 1B), H314: Causes severe skin burns and eye damage.[1][2][3][4][5][6][7]

-

Serious Eye Damage (Category 1), H318: Causes serious eye damage.[1][2][3][4]

-

Skin Sensitization (Category 1), H317: May cause an allergic skin reaction.[2][3][4]

-

Flammable Liquids (Category 4), H227: Combustible liquid.[2][3][4]

Hazard Pictograms:

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1][2][3][4][5][6][7]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements: A comprehensive list of precautionary statements covering prevention, response, storage, and disposal is available in the safety data sheets. Key preventative measures include wearing appropriate personal protective equipment (PPE), ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing.[1][2][3][4][5][6][8]

Quantitative Safety Data

The following tables summarize the key quantitative safety data for aminopropyltriethoxysilane.

Table 1: Toxicological Data

| Parameter | Value | Species | Route | Reference |

| LD50 | 1780 mg/kg | Rat | Oral | [3][9][10] |

| LD50 | 2.83 mL/kg | Rat (male) | Oral | [5] |

| LD50 | 1490 mg/kg | Rat (female) | Oral | [7] |

| LD50 | 4290 mg/kg | Rabbit | Dermal | [3][10] |

| LD50 | 4.29 mL/kg | Rabbit | Dermal | [5] |

| LC50 | > 5 ppm | Rat (male) | Inhalation (6h) | [3][5] |

| LC50 | > 16 ppm | Rat | Inhalation (6h) | [7][10] |

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals. LC50 (Lethal Concentration, 50%) is the concentration of a substance in the air that will kill 50% of the test animals in a given time.[11]

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Flash Point | 96°C (204.8°F) - closed cup | [12] |

| Autoignition Temperature | 270 °C (518 °F) | [3] |

| Boiling Point | 217 °C (423 °F) | |

| Density | 0.946 g/cm³ at 25 °C (77 °F) | |

| Vapor Density | 7.64 (Air = 1.0) | [3][9] |

Table 3: Ecological Data

| Parameter | Value | Species | Duration | Reference |

| LC50 | > 934 mg/L | Danio rerio (Zebra fish) | 96 h | [5][7][9] |

| EC50 | 331 mg/L | Daphnia magna (Water flea) | 48 h | [5][9] |

| EC50 | > 1000 mg/L | Desmodesmus subspicatus (Green algae) | 72 h | [5][9] |

| Bioconcentration Factor (BCF) | 3.4 | Cyprinus carpio (Carp) | 8 Weeks | [3] |

Experimental Protocol: Surface Silylation of Glass Substrates

This protocol provides a detailed methodology for the surface modification of glass slides using aminopropyltriethoxysilane, incorporating essential safety measures.

Objective: To create a reactive amine-functionalized surface on glass slides for subsequent biomolecule immobilization.

Materials:

-

Glass microscope slides

-

Aminopropyltriethoxysilane (APTES)

-

Anhydrous Toluene or Acetone

-

Deionized water

-

Ethanol

-

Nitrogen gas or clean compressed air

-

Glass staining jars or beakers

-

Oven

Personal Protective Equipment (PPE):

-

Nitrile or neoprene gloves[1]

-

Lab coat

-

A NIOSH-certified respirator with an organic vapor/amine gas cartridge is recommended, especially when working outside of a fume hood.[1][2][13]

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the glass slides by sonicating in a sequence of deionized water, ethanol, and then deionized water again (15 minutes each).

-

Dry the slides completely under a stream of nitrogen or in an oven at 110°C for at least 30 minutes.

-

-

Preparation of Silylation Solution (Perform in a chemical fume hood):

-

Prepare a 2% (v/v) solution of APTES in anhydrous toluene or acetone. For example, add 2 mL of APTES to 98 mL of anhydrous solvent.[14]

-

The hydrolysis of APTES begins upon contact with atmospheric moisture; therefore, it is crucial to use anhydrous solvents and prepare the solution immediately before use.

-

-

Silylation Reaction (Perform in a chemical fume hood):

-

Immerse the cleaned and dried glass slides in the freshly prepared APTES solution for 30 seconds to 2 minutes.[14] Longer immersion times can lead to the formation of multilayers and aggregates.

-

Ensure the entire surface of the slides is in contact with the solution.

-

-

Rinsing:

-

Remove the slides from the APTES solution and rinse them thoroughly with the anhydrous solvent (toluene or acetone) to remove any excess, unbound silane.[14]

-

Follow with a rinse in ethanol and then a final rinse with deionized water.

-

-

Curing:

-

Dry the slides under a gentle stream of nitrogen gas.

-

Cure the slides in an oven at 110°C for 30-60 minutes to promote the formation of stable covalent bonds between the silane and the glass surface.

-

-

Storage:

-

Store the functionalized slides in a desiccator or under an inert atmosphere to prevent contamination and degradation of the amine groups.

-

Safety and Hazard Control

A systematic approach to safety is crucial when working with hazardous chemicals like this compound. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Caption: The hierarchy of controls for managing laboratory hazards.

Safe Handling Workflow:

The following workflow outlines the key steps for the safe handling of this compound in a laboratory setting.

Caption: A workflow for the safe handling of this compound.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures:

-

General Advice: In case of accident or if you feel unwell, seek medical advice immediately.[1] Show the safety data sheet to the doctor in attendance.[2][3]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If you feel unwell, seek medical advice.[1]

-

Skin Contact: Immediately take off all contaminated clothing.[1] Rinse skin with water/shower.[1] Get immediate medical advice/attention.[1] Wash contaminated clothing before reuse.[1]

-

Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1] Get immediate medical advice/attention.[1]

-

Ingestion: Rinse mouth.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Get medical advice/attention.[1]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][13][15]

-

Specific Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[2][13][15]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel.[1] Use personal protective equipment.[15] Avoid breathing vapors, mist, or gas.[15] Ensure adequate ventilation.[15]

-

Environmental Precautions: Prevent entry to sewers and public waters.[1]

-

Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste.[15] Keep in suitable, closed containers for disposal.[15]

Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the chemical and to prevent environmental contamination.

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[1][2]

-

Store away from heat, sparks, and open flames.[1]

-

Incompatible materials include acids, alcohols, moisture, oxidizing agents, and peroxides.[1]

Disposal:

-

Dispose of contents/container to a licensed waste disposal facility.[1]

-

Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[15]

-

Observe all federal, state, and local environmental regulations.[15]

This technical guide provides a foundation for the safe use of this compound in a laboratory setting. It is imperative that all users familiarize themselves with the specific Safety Data Sheet for the product they are using and adhere to all institutional safety policies and procedures.

References

- 1. gelest.com [gelest.com]

- 2. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 3. uwaterloo.ca [uwaterloo.ca]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. cfmats.com [cfmats.com]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. sicosil.com [sicosil.com]

- 8. 3-Aminopropyltriethoxysilane | 919-30-2 | TCI AMERICA [tcichemicals.com]

- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 10. fishersci.be [fishersci.be]

- 11. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. louisville.edu [louisville.edu]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to Aminopropylsilane Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of aminopropylsilane self-assembled monolayers (APS-SAMs), from fundamental principles to practical applications in research and drug development. It details the formation, characterization, and functionalization of these versatile surface modifications.

Core Concepts of this compound Self-Assembled Monolayers

This compound (APS) self-assembled monolayers are highly organized molecular layers that spontaneously form on hydroxylated surfaces, such as silicon wafers, glass, and quartz.[1] The formation process, known as silanization, involves the hydrolysis of the alkoxy groups of the this compound molecule (e.g., (3-aminopropyl)triethoxysilane or APTES) to form silanols. These silanols then condense with the hydroxyl groups on the substrate surface, creating stable siloxane (Si-O-Si) bonds.[2] The aminopropyl groups orient away from the surface, presenting a reactive primary amine terminal group that is crucial for a wide range of subsequent functionalization steps.[2]

The quality and characteristics of the resulting APS-SAM are highly sensitive to reaction conditions, including the solvent, water content, temperature, and deposition time.[1][3] While often depicted as a perfect monolayer, the actual structure can range from a sub-monolayer to more complex multilayered and aggregated structures.[3] Precise control over the deposition process is therefore critical to achieve reproducible and well-defined surfaces for research and development applications.

Data Presentation: Quantitative Analysis of APS-SAMs

The following tables summarize key quantitative data from various studies on the characterization of APS-SAMs, providing a comparative reference for researchers.

Table 1: Film Thickness of APS-SAMs under Various Deposition Conditions

| Silane | Substrate | Solvent | Concentration | Time | Temperature (°C) | Film Thickness (nm) | Reference(s) |

| APTES | Silicon Wafer | Toluene | 1% (v/v) | 1 h | Room Temp. | 1.5 | [3] |

| APTES | Silicon Wafer | Toluene | 1.98% (v/v) | 24 h | 70 | ~2.3 | [3] |

| APTES | Silicon Wafer | Toluene (Vapor) | N/A | 24 h | 90 | 0.5 | [3] |

| APTES | Silicon Wafer | Toluene (Vapor) | N/A | 48 h | 90 | 0.5 | [3] |

| AEAPTES | Silicon Wafer | Toluene (Vapor) | N/A | 48 h | 90 | 1.1 | [4] |

Table 2: Water Contact Angle (WCA) and Surface Roughness of APS-SAMs

| Silane | Substrate | Deposition Method | Water Contact Angle (°) | RMS Roughness (nm) | Reference(s) |

| APTES | Silicon Wafer | Solution (Toluene, 1% v/v, 1h) | 60-68 | 0.53 | [3] |

| APTES | Silicon Wafer | Vapor (Toluene) | 32 | N/A | [3] |

| AEAPTES | Silicon Wafer | Vapor (Toluene, 48h, 90°C) | ~50 | N/A | [4] |

| APTMS | Silicon Wafer | Solution (Toluene, 3mM) | N/A | >0.09 | [5] |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of APS-SAMs.

Preparation of APS-SAMs on Silicon Substrates (Solution Phase)

This protocol is adapted from established methodologies for generating high-quality aminosilane layers from a solution phase.[1]

Materials:

-

P-doped (100)-oriented silicon wafers

-

Acetone (ACS grade)

-

Ethanol (ACS grade)

-

Deionized (DI) water

-

Sulfuric acid (H₂SO₄)

-

Hydrogen peroxide (H₂O₂, 30%)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous toluene

-

Nitrogen gas (high purity)

Procedure:

-

Substrate Cleaning:

-

Cut silicon wafers to the desired size (e.g., 10 x 10 mm²).

-

Sonicate the wafers in acetone for 10 minutes.

-

Sonicate in a 1:1 mixture of acetone and ethanol for 10 minutes.

-

Rinse thoroughly with copious amounts of DI water.

-

Prepare a "Piranha" solution by carefully adding 3 parts of 30% H₂O₂ to 7 parts of concentrated H₂SO₄ (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment. ).

-

Immerse the wafers in the Piranha solution for at least 5 hours to create a hydroxylated surface.

-

Rinse the wafers exhaustively with DI water.

-

Dry the wafers under a stream of high-purity nitrogen gas.

-

-

Silanization:

-

Prepare a 2.0% (v/v) solution of APTES in anhydrous toluene in a sealed flask.

-

Purge the flask with nitrogen gas to minimize water content.

-

Immerse the cleaned and dried silicon wafers in the APTES solution.

-

Incubate for the desired deposition time (e.g., 15 min, 1 h, 4 h, or 24 h) at a controlled temperature (e.g., 70°C).[4]

-

-

Post-Deposition Cleaning:

-

Remove the wafers from the APTES solution.

-

Sonicate the wafers twice in fresh anhydrous toluene for 10 minutes each to remove any physisorbed APTES.

-

Dry the wafers under a stream of nitrogen gas.

-

For some applications, a curing step (e.g., baking at 110°C for 15 minutes) can be performed to promote cross-linking within the monolayer.[4]

-

Characterization by Contact Angle Goniometry

This protocol outlines the measurement of the static water contact angle to assess the surface hydrophobicity.

Materials and Equipment:

-

Goniometer with a video capture system

-

High-purity water

-

Microsyringe with a hydrophobic needle

-

APS-SAM functionalized substrate

Procedure:

-

Instrument Setup:

-

Ensure the goniometer stage is perfectly level.

-

Place the APS-SAM substrate on the stage.

-

Fill the microsyringe with high-purity water and ensure no air bubbles are present.

-

Position the syringe needle above the substrate surface.

-

-

Measurement:

-

Slowly dispense a water droplet of a standardized volume (e.g., 4-6 µL) onto the substrate surface.[6]

-

Capture a high-resolution image or video of the droplet.

-

Use the goniometer software to analyze the droplet shape and determine the contact angle at the three-phase (solid-liquid-vapor) contact line.

-

Repeat the measurement at multiple locations on the surface to ensure statistical validity.[6]

-

Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical states of the atoms on the surface of the APS-SAM.

Procedure:

-

Sample Preparation: Mount the APS-SAM substrate on a sample holder compatible with the XPS instrument.

-

Data Acquisition:

-

Introduce the sample into the ultra-high vacuum chamber of the XPS spectrometer.

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Perform high-resolution scans of the key elemental regions, including Si 2p, C 1s, O 1s, and N 1s.

-

-

Data Analysis:

-

Use appropriate software to analyze the high-resolution spectra.

-

Determine the binding energies of the photoemission peaks to identify the chemical states of the elements. For example, the N 1s peak for the amine group in APTES is typically found around 399-400 eV.[7]

-

Calculate the atomic concentrations of the elements to assess the surface coverage and purity of the monolayer.

-

Characterization by Atomic Force Microscopy (AFM)

AFM provides topographical information about the APS-SAM, including surface roughness and the presence of aggregates.

Materials and Equipment:

-

Atomic Force Microscope

-

Sharp silicon or silicon nitride cantilever (tip radius < 10 nm)

-

APS-SAM functionalized substrate

Procedure:

-

Instrument Setup:

-

Mount the APS-SAM substrate on the AFM stage.

-

Install a suitable cantilever in the AFM head.

-

Perform a laser alignment and photodetector calibration.

-

-

Imaging:

-

Approach the tip to the sample surface in tapping mode to minimize sample damage.

-

Begin with a larger scan size (e.g., 1x1 µm) to get an overview of the surface morphology.[8]

-

Optimize the imaging parameters (scan rate, setpoint, gains) to obtain a high-quality image.

-

Acquire images at higher resolutions to observe the fine details of the monolayer structure.

-

-

Data Analysis:

-

Use AFM software to process the images (e.g., flattening).

-

Calculate the root-mean-square (RMS) roughness of the surface to quantify its smoothness.

-

Analyze the images for the presence of any defects, pinholes, or aggregates in the monolayer.

-

Mandatory Visualizations

APS-SAM Formation Workflow

Caption: Workflow for APS-SAM preparation and characterization.

Chemical Pathway of APS-SAM Formation

Caption: Chemical reaction pathway for APS-SAM formation.

Workflow for Protein Immobilization

Caption: Workflow for protein immobilization on an APS-SAM surface.

Experimental Logic for Cell Adhesion Studies

Caption: Logical flow for evaluating cell adhesion on APS-SAMs.

References

- 1. piketech.com [piketech.com]

- 2. piketech.com [piketech.com]

- 3. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. dropletlab.com [dropletlab.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

The A-Z Guide to Aminopropylsilane Interaction with Glass Surfaces: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of aminopropylsilane as a surface modification agent for glass and silica-based materials. In fields ranging from biomedical research and diagnostics to drug delivery, the ability to functionalize glass surfaces with a stable layer of this compound is a critical step for the subsequent immobilization of biomolecules, nanoparticles, and other desired moieties. This document details the chemical interactions, experimental protocols, and characterization techniques essential for achieving reproducible and robust surface functionalization.

Core Principles of this compound Interaction with Glass

The interaction of this compound, most commonly 3-aminopropyltriethoxysilane (APTES), with glass surfaces is a multi-step process involving hydrolysis, condensation, and covalent bond formation.[1] Glass and silica surfaces are rich in silanol groups (Si-OH), which serve as the primary reaction sites.[2]

The process can be summarized in three key stages:

-

Hydrolysis: In the presence of water, the alkoxy groups (e.g., ethoxy groups in APTES) of the silane molecule hydrolyze to form reactive silanol groups (-Si(OH)₃).[1][3] This step is crucial and can be influenced by the amount of water and the pH of the solution.[3]

-

Condensation: The newly formed silanol groups on the this compound can condense with other silanol groups on neighboring silane molecules to form oligomers, or they can condense with the silanol groups on the glass surface.[1][3]

-

Bonding: Covalent siloxane bonds (Si-O-Si) are formed between the this compound and the glass surface, resulting in a durable functionalized layer.[1] Additionally, lateral polymerization between adjacent silane molecules creates a cross-linked network, enhancing the stability of the coating.[4] The terminal amino group (-NH₂) remains available for further chemical reactions.[5]

The choice of solvent (aqueous vs. organic) and deposition method significantly impacts the structure and stability of the resulting this compound layer.[6][7] Aqueous solutions tend to produce thinner, more stable monolayers, while deposition from organic solvents can lead to the formation of less stable multilayers.[6][7]

Visualizing the Interaction: Reaction Mechanism and Workflow

To better illustrate the processes involved, the following diagrams outline the chemical reaction pathway and a typical experimental workflow for glass surface functionalization.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-coated glass surfaces. These parameters are crucial for assessing the quality and properties of the functionalized layer.

Table 1: Layer Thickness and Surface Roughness

| Deposition Method | Substrate | Aminosilane | Layer Thickness (Å) | RMS Roughness (nm) | Reference(s) |

| Dip-coating (aqueous) | Glass | APS | 7 - 10 (monolayer) | < 0.15 | [8] |

| Dip-coating (unrinsed) | Glass | APS | > monolayer | > 0.8 | [8] |

| Dip-coating (aqueous) | Glass | DETA | - | 0.207 | [8] |

| Liquid-phase deposition (2% APTES) | Glass | APTES | 27 | 0.6 | [9] |

| Vapor-phase deposition (2% APTES) | Glass | APTES | - | - | [9] |

| Toluene Solution | Silicon Wafer | APTMS | 47 (after 22h) | 0.28 | [10] |

APS: 3-aminopropyltriethoxysilane, DETA: (3-trimethoxysilylpropyl) diethylenetriamine, APTMS: 3-aminopropyltrimethoxysilane. RMS: Root Mean Square.

Table 2: Surface Composition and Wettability

| Deposition Method | Substrate | Aminosilane | Surface N (atom %) | Water Contact Angle (°) | Reference(s) |

| Dip-coating (aqueous) | Glass | APS | 1.33 - 2.0 | - | [8] |

| Dip-coating (aqueous) | Glass | DETA | 4.5 - 5.5 | - | [8] |

| Toluene Solution | Silica | APS | N/Si ratio: 0.035 | - | [6] |

| Aqueous Solution | Silica | APS | - | - | [6] |

| - | Glass | APS | - | 40 ± 5 | [11] |

Detailed Experimental Protocols

Reproducibility in surface functionalization is highly dependent on the experimental protocol. Below are detailed methodologies for common this compound deposition techniques.

Protocol for Solution-Phase Deposition (Aqueous)

This protocol is adapted from methodologies that yield stable, monolayer-like coatings.[6][12]

Materials:

-

Glass or silica substrates

-

3-aminopropyltriethoxysilane (APTES)

-

Deionized water

-

Acetone or Ethanol

-

Nitrogen gas source

-

Oven

Procedure:

-

Surface Cleaning: Thoroughly clean the glass substrates. This can be achieved by sonication in a detergent solution, followed by extensive rinsing with deionized water and then with acetone or ethanol.[5] For more rigorous cleaning, treatment with piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) or oxygen plasma can be employed.

-

Drying: Dry the cleaned substrates completely under a stream of nitrogen gas and/or by baking in an oven at 110°C for at least 30 minutes.[4]

-

Silanization Solution Preparation: Prepare a 1-4% (v/v) solution of APTES in deionized water.[12] It is recommended to allow the solution to hydrolyze for a period of time (e.g., 12 hours) before use.[6] The diluted solution should be used within a few hours.[12]

-

Immersion: Immerse the clean, dry substrates in the APTES solution for a duration ranging from 1 minute to 24 hours, depending on the desired surface coverage.[6][12] A common treatment time is 15-30 minutes at room temperature.[12]

-

Rinsing: After immersion, remove the substrates and rinse them thoroughly with deionized water to remove any non-covalently bound (physisorbed) silane molecules.[8][12] A subsequent rinse with acetone or ethanol can aid in drying.

-

Curing: Cure the coated substrates in an oven at 110°C for 20 minutes to 1 hour to promote the formation of stable siloxane bonds with the surface and to cross-link the silane layer.[4][6]

-

Storage: The functionalized substrates can be stored in a desiccator for future use.

Protocol for Solution-Phase Deposition (Anhydrous Organic Solvent)

This method is often used to achieve thicker, multilayer coatings.[6][13]

Materials:

-

Glass or silica substrates

-

APTES

-

Anhydrous toluene or acetone

-

Nitrogen gas source

-

Oven

Procedure:

-

Surface Cleaning and Drying: Follow the same rigorous cleaning and drying procedures as described in section 4.1. It is critical to ensure the absence of water on the substrate and in the solvent.

-

Silanization Solution Preparation: Prepare a 2% (v/v) solution of APTES in anhydrous acetone or toluene in a fume hood.[5]

-

Immersion: Immerse the substrates in the silane solution for approximately 30 seconds to 1 minute.[5]

-

Rinsing: Rinse the substrates with the anhydrous solvent (acetone or toluene) to remove excess silane.[5]

-

Drying and Curing: Allow the substrates to air-dry in a fume hood or under a stream of nitrogen.[5] Subsequently, cure the substrates in an oven at 110-150°C.[13]

Characterization Techniques

A variety of surface-sensitive analytical techniques are employed to characterize the this compound layer.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface.[6] The presence and atomic concentration of nitrogen (from the amino group) and the N/Si ratio are key indicators of a successful coating.[6][8] High-resolution scans of the N 1s and Si 2p regions can provide information about the chemical state and bonding environment.[10]

-

Atomic Force Microscopy (AFM): AFM provides topographical information about the surface, allowing for the visualization of the silane layer's morphology, uniformity, and the presence of aggregates or "islands".[8][14] It is also used to quantify surface roughness (RMS).[8]

-

Contact Angle Goniometry: This technique measures the water contact angle of the surface, which indicates its wettability and surface energy.[15] A successful aminopropylsilanization typically results in an increase in the water contact angle compared to the clean, hydrophilic glass surface.[16]

-

Ellipsometry: Ellipsometry is a non-destructive optical technique used to measure the thickness of thin films with high precision.[8]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to study the hydrolysis and condensation reactions of aminopropylsilanes by monitoring specific vibrational bands.[3]

Factors Influencing the this compound Layer

The quality and characteristics of the this compound coating are influenced by several factors:

-

Solvent: As previously mentioned, aqueous solutions tend to form more stable monolayers, while organic solvents can lead to multilayers.[6][7]

-

Water Content: The presence of water is necessary for hydrolysis, but excess water in organic solvent-based depositions can lead to premature polymerization in solution and the formation of aggregates on the surface.[17]

-

Deposition Time and Temperature: Longer deposition times and higher temperatures can lead to thicker and potentially rougher films.[6]

-

Curing Step: The final heat treatment is crucial for forming stable covalent bonds and a cross-linked network, thereby improving the hydrolytic stability of the layer.[4]

-

Substrate Chemistry: The density of silanol groups on the glass surface can affect the density of the resulting this compound layer.

Conclusion

The functionalization of glass surfaces with this compound is a versatile and widely used technique in scientific research and development. A thorough understanding of the underlying chemical principles, meticulous execution of experimental protocols, and comprehensive characterization are paramount to achieving reproducible and high-quality functionalized surfaces. This guide provides the foundational knowledge and practical methodologies to enable researchers, scientists, and drug development professionals to effectively utilize this compound for their specific applications.

References

- 1. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound treatment for the surface of porous glasses suitable for enzyme immobilisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lehigh.edu [lehigh.edu]

- 9. researchgate.net [researchgate.net]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. emsdiasum.com [emsdiasum.com]

- 12. APTS_Methods [bio.umass.edu]

- 13. Morphology and amine accessibility of (3-aminopropyl) triethoxysilane films on glass surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Aminopropylsilane Surface Energy Modification: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of aminopropylsilane in modifying the surface energy of various substrates. Aminopropylsilanes, most notably (3-aminopropyl)triethoxysilane (APTES), are versatile molecules widely employed to functionalize surfaces, altering their wettability, adhesion, and biocompatibility. This guide provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, quantitative data on surface energy changes, and the biological implications of these modifications, particularly in the context of cell culture and drug development.

Introduction to this compound Surface Modification

Aminopropylsilanes are organosilane compounds that possess both organic (aminopropyl) and inorganic (alkoxysilane) functional groups.[1] This dual functionality allows them to act as a bridge between inorganic substrates and organic materials. The alkoxysilane groups hydrolyze in the presence of water to form reactive silanol groups, which then condense with hydroxyl groups present on the surfaces of materials like glass, silicon, and metal oxides, forming stable covalent siloxane bonds (-Si-O-Si-).[1] The aminopropyl groups extend away from the surface, creating a new interface with distinct chemical and physical properties.

The primary effect of this compound treatment is the introduction of amine (-NH2) functional groups on the surface. These groups are typically protonated at physiological pH, resulting in a positively charged surface. This alteration significantly impacts the surface energy, leading to changes in wettability and promoting the adsorption of biomolecules.

Quantitative Analysis of Surface Energy Modification

The change in surface properties upon this compound treatment can be quantified by measuring the contact angle of liquids on the surface and calculating the surface free energy. The following tables summarize typical water contact angle and surface free energy values for common substrates before and after modification with APTES.

Table 1: Water Contact Angle of Various Substrates Before and After APTES Modification

| Substrate | Treatment | Water Contact Angle (°) | Reference(s) |

| Glass | Untreated | 5.4 - 37 | [2][3] |

| APTES Coated | 40 - 85 | [3][4] | |

| Silicon Wafer | Cleaned/Oxidized | ≤ 5 - 30 | [4][5] |

| APTES Coated | 40 - 68.1 | [4] | |

| Poly(dimethylsiloxane) (PDMS) | Untreated | ~110 | [6] |

| APTES Coated | Significantly Decreased | [6] |

Note: The wide range of reported contact angles for APTES-coated surfaces reflects the sensitivity of the final surface properties to deposition conditions such as solvent, concentration, temperature, and reaction time.[4]

Table 2: Surface Free Energy of Glass Substrates Before and After APTES Modification

| Substrate | Treatment | Surface Free Energy (mN/m) | Dispersive Component (mN/m) | Polar Component (mN/m) | Reference(s) |

| Glass | Untreated | ~70 | - | - | [7] |

| Plasma Treated | Increased | - | - | [7] | |

| Glass | APTES Coated | 42.2 | - | - | [3] |

Experimental Protocols

Protocol for Solution-Phase Deposition of APTES on Glass Slides

This protocol describes a common method for functionalizing glass slides with APTES from a solution.

Materials:

-

Glass microscope slides

-

Detergent solution

-

Deionized (DI) water

-

Acetone

-

(3-aminopropyl)triethoxysilane (APTES)

-

Coplin jars or beakers

-

Forceps

-

Nitrogen or argon gas stream (optional)

-

Oven

Procedure:

-

Substrate Cleaning:

-

Immerse glass slides in a detergent solution and sonicate for 15-30 minutes.

-

Rinse thoroughly with DI water.

-

Immerse in acetone and sonicate for 15 minutes.

-

Rinse again with DI water.

-

Dry the slides under a stream of nitrogen or argon, or by baking in an oven at 110°C for 1 hour. A clean, hydrophilic surface should be achieved, characterized by a low water contact angle.[4]

-

-

APTES Solution Preparation:

-

Prepare a 2% (v/v) solution of APTES in anhydrous acetone in a Coplin jar. For example, add 1 mL of APTES to 49 mL of acetone. Prepare this solution fresh before use.

-

-

Silanization:

-

Immerse the cleaned and dried glass slides in the APTES solution for 15-60 seconds.

-

Gently agitate the slides during immersion to ensure uniform coating.

-

-

Rinsing:

-

Transfer the slides to a Coplin jar containing fresh acetone and rinse for 1 minute to remove excess, unbound APTES.

-

Transfer the slides to a Coplin jar containing DI water and rinse for 1 minute. This step helps in the hydrolysis of the ethoxy groups.

-

-

Curing:

-

Dry the slides under a stream of nitrogen or argon.

-

Cure the slides in an oven at 110°C for 15-60 minutes to promote the formation of covalent siloxane bonds with the glass surface and cross-linking within the APTES layer.

-

-

Storage:

-

Store the functionalized slides in a clean, dry environment, preferably in a desiccator.

-

Protocol for Surface Energy Measurement by Contact Angle Goniometry

This protocol outlines the measurement of static contact angles to assess surface wettability and calculate surface free energy.

Materials:

-

Contact angle goniometer with a sessile drop system

-

High-purity liquids with known surface tension components (e.g., DI water, diiodomethane, formamide)

-

Microsyringe

-

Substrate to be tested

Procedure:

-

Instrument Setup:

-

Place the contact angle goniometer on a vibration-free table.

-

Ensure the camera is focused on the substrate surface.

-

-

Sample Preparation:

-

Place the substrate on the sample stage. Ensure it is level.

-

-

Droplet Deposition:

-

Fill the microsyringe with the first test liquid (e.g., DI water).

-

Carefully dispense a small droplet (typically 2-5 µL) onto the substrate surface.

-

-

Contact Angle Measurement:

-

Capture an image of the droplet immediately after deposition.

-

Use the instrument's software to analyze the droplet shape and calculate the contact angle at the three-phase (solid-liquid-gas) interface.

-

Perform measurements at multiple locations on the surface to ensure reproducibility.

-

-

Repeat with Other Liquids:

-

Repeat steps 3 and 4 with at least one other liquid with different surface tension characteristics (e.g., diiodomethane).

-

-

Surface Free Energy Calculation:

-

The surface free energy and its dispersive and polar components can be calculated from the contact angles of the different liquids using various theoretical models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) or Fowkes theory. This is often performed automatically by the goniometer's software.

-

Visualizing Experimental Workflows and Biological Interactions

Experimental Workflow for Surface Modification and Characterization

The following diagram illustrates the typical workflow for preparing and characterizing this compound-modified surfaces.

References

- 1. Plasma polymerized bio-interface directs fibronectin adsorption and functionalization to enhance “epithelial barrier structure” formation via FN-ITG β1-FAK-mTOR signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05916E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What Is the Value of Water Contact Angle on Silicon? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Surface chemical modification of poly(dimethylsiloxane) for the enhanced adhesion and proliferation of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

aminopropylsilane CAS number and molecular weight

An In-Depth Technical Guide to Aminopropylsilane Chemistry and Applications

The term "this compound" can refer to more than one chemical entity, which can be a source of confusion. The fundamental structure is a propyl chain with an amino group and a silane group. However, in research and industrial applications, the term most commonly refers to functionalized derivatives. This guide will focus on the most prevalent of these, (3-Aminopropyl)triethoxysilane (APTES) , due to its extensive use in surface functionalization, bioconjugation, and materials science.[1][2] A brief comparison with the basic this compound structure is provided for clarity.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing detailed information on the properties, mechanisms, and applications of APTES, along with practical experimental protocols.

Core Physicochemical Properties

A clear distinction between the basic this compound and the widely used (3-Aminopropyl)triethoxysilane (APTES) is essential. The following table summarizes their key identifiers.

| Compound Name | (3-Aminopropyl)triethoxysilane (APTES) | This compound |

| Synonyms | 3-Triethoxysilylpropylamine, APTES | 3-Silyl-1-propanamine |

| CAS Number | 919-30-2 | 6382-82-7 |

| Molecular Formula | C9H23NO3Si | C3H8NSi |

| Molecular Weight ( g/mol ) | 221.37 | 86.19 |

Further physicochemical properties of (3-Aminopropyl)triethoxysilane (APTES) are detailed in the table below.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Density | 0.946 g/mL |

| Boiling Point | 217 °C (423 °F; 490 K) |

| Melting Point | -70 °C (-94 °F; 203 K) |

| Flash Point | 98 °C (208 °F; 371 K) |

| Solubility | Soluble in water, acetone, toluene, ethanol |

Mechanism of Action: The Silanization Process

(3-Aminopropyl)triethoxysilane is widely used to functionalize surfaces, a process known as silanization. This process introduces reactive primary amine groups onto a substrate, which can then be used for the covalent attachment of biomolecules, drugs, or other organic films.[2][3] The silanization of oxide surfaces, such as silica or glass, is a complex reaction that involves three main steps: hydrolysis, condensation, and phase separation.[4]

-

Hydrolysis: The ethoxy groups (-OC2H5) of APTES react with water to form silanol groups (-Si-OH). This reaction can be catalyzed by acid or base.

-

Condensation: The newly formed silanol groups on the APTES molecule can then condense in two ways: with other APTES molecules to form oligomers, or with hydroxyl groups on the substrate surface (e.g., Si-OH on a glass slide) to form stable siloxane bonds (Si-O-Si).[4][5]

-

Covalent Attachment: This results in the covalent attachment of the this compound to the surface, with the aminopropyl group oriented away from the surface, available for further reactions.[6]

Key Applications in Research and Drug Development

The bifunctional nature of APTES makes it a versatile tool in various scientific fields.

-

Surface Functionalization for Biosensors: APTES is frequently used to modify oxide surfaces to create a stable layer for immobilizing bioreceptors, which is a critical step in the development of sensitive and selective biosensors.[4]

-

Nanoparticle Modification: Silica and iron oxide nanoparticles are often coated with APTES to introduce amine groups.[3][7] These functionalized nanoparticles can then be conjugated with drugs, targeting ligands, or imaging agents for applications in drug delivery and diagnostics.[8]

-

Cell Culture and Tissue Engineering: APTES is used to modify the surface of materials like polydimethylsiloxane (PDMS) to increase their hydrophilicity and promote cell adhesion.[9][10] This is crucial for creating suitable microenvironments for long-term cell culture studies and in the fabrication of microfluidic devices for organ-on-a-chip models.[11][12]

-

Biomolecule Immobilization: The amine groups introduced by APTES provide a reactive handle for attaching proteins, DNA, and other biomolecules to surfaces like glass slides or microplates for various bioassays and diagnostic applications.[13][14]

-

Chromatography: APTES was originally developed as an adsorbent for affinity chromatography, and it continues to be used to modify stationary phases for specific separation applications.[11]

Experimental Protocols

The following are detailed methodologies for common APTES functionalization procedures.

Post-Synthesis Grafting of APTES onto Silica Nanoparticles

This protocol is adapted from established methods for modifying pre-synthesized silica nanoparticles.[3]

Materials:

-

Silica Nanoparticles (SNPs)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous Toluene or Ethanol

-

Sonicator

-

Centrifuge

-

Reaction vessel with a condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Dispersion of Nanoparticles: Disperse the silica nanoparticles in the chosen anhydrous solvent (e.g., toluene) in the reaction vessel.

-

Sonication: Sonicate the suspension for at least 15 minutes to ensure a homogenous dispersion and to break up any aggregates.[3]

-

Addition of APTES: While stirring, add the desired amount of APTES to the nanoparticle suspension.

-

Reaction: Heat the mixture to a specific temperature (e.g., 50°C or reflux) and allow it to react for a set time (e.g., 12-24 hours) under an inert atmosphere if necessary.[15][16]

-

Washing and Purification: After the reaction is complete, cool the suspension to room temperature. Collect the functionalized nanoparticles by centrifugation.

-

Resuspension and Washing: Discard the supernatant and resuspend the nanoparticles in fresh solvent (e.g., ethanol or toluene). Repeat the centrifugation and resuspension steps multiple times to remove unreacted APTES.[16]

-

Drying: Dry the final product under vacuum to obtain the amine-functionalized silica nanoparticles.

Functionalization of Glass Surfaces

This protocol describes a common method for preparing amino-silylated glass slides for biomolecule immobilization.[13]

Materials:

-

Glass slides or coverslips

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Dry Acetone (water-free)

-

Coplin jars or suitable containers for immersion

-

Fume hood

Procedure:

-

Surface Cleaning: Thoroughly wash the glass surfaces with detergent, rinse extensively with deionized water, and dry completely.

-

Preparation of APTES Solution: In a fume hood, prepare a 2% (v/v) solution of APTES in dry acetone. For example, mix 1 part APTES with 49 parts dry acetone.[13]

-

Immersion: Immerse the clean, dry glass slides in the freshly prepared 2% APTES solution for 30-60 seconds.[13]

-

Rinsing: Remove the slides from the APTES solution and rinse them thoroughly with fresh acetone to remove excess, unbound silane.[13]

-

Drying/Curing: Allow the slides to air-dry completely in a dust-free environment. For a more robust coating, the slides can be cured in an oven at 110°C for 15 minutes.

-

Storage: The dried, silylated surface is now ready for use or can be stored in a desiccator for future use.[13]

References

- 1. nbinno.com [nbinno.com]

- 2. Applications of 3-Aminopropyltriethoxysilane_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Kinetics of (3-aminopropyl)triethoxylsilane (APTES) silanization of superparamagnetic iron oxide nanoparticles. | Semantic Scholar [semanticscholar.org]

- 9. Surface Modification Techniques for Endothelial Cell Seeding in PDMS Microfluidic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. harrickplasma.com [harrickplasma.com]

- 12. Stable chemical bonding of porous membranes and poly(dimethylsiloxane) devices for long-term cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. APTES Coating | Precise Application of APTES Coating [cpsfluidics.com]

- 15. APTES-Based Silica Nanoparticles as a Potential Modifier for the Selective Sequestration of CO2 Gas Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reddit - The heart of the internet [reddit.com]

Theoretical Principles of Aminosilane Surface Chemistry: A Technical Guide

An in-depth technical guide to the theoretical principles of aminosilane surface chemistry for researchers, scientists, and drug development professionals.

Introduction

Aminosilanes are a class of organosilicon compounds that serve as indispensable coupling agents for the functionalization of surfaces. Their bifunctional nature, possessing both organic amine functionality and inorganic-reactive alkoxysilane groups, allows them to form stable bridges between inorganic substrates and organic materials.[1][2] This unique characteristic makes them critical in a wide array of applications, from enhancing adhesion in composites and coatings to immobilizing biomolecules on biosensors and functionalizing nanoparticles for targeted drug delivery.[3][4] For researchers in drug development and life sciences, a deep understanding of aminosilane surface chemistry is paramount for creating stable, reproducible, and highly functional surfaces for applications such as microarrays, implants, and drug delivery systems.[3][4][5]

This guide provides a comprehensive overview of the core theoretical principles governing aminosilane surface chemistry, detailing the reaction mechanisms, factors influencing layer quality, and strategies for achieving stable and reproducible surface modifications.

Core Theoretical Principles

The journey from a soluble aminosilane molecule to a stable, functionalized surface is governed by a series of chemical reactions and interactions. The general structure of an aminosilane is R-Si-(OR')₃, where R is an amino-containing alkyl group and OR' is a hydrolyzable alkoxy group (e.g., methoxy or ethoxy).[6]

The Reaction Mechanism: Hydrolysis and Condensation

The fundamental process of aminosilane deposition onto a hydroxylated surface (like silica, glass, or metal oxides) occurs in two primary stages: hydrolysis and condensation.[7][8]

-

Hydrolysis: The initial step involves the hydrolysis of the alkoxysilane groups (Si-OR') in the presence of water to form reactive silanol groups (Si-OH). This reaction can be catalyzed by acid or base.[7][9] For aminosilanes, the amine functionality can act as an internal base catalyst, accelerating the hydrolysis rate.[2][7] The presence of water is crucial; even trace amounts in "anhydrous" solvents are often sufficient to initiate the process.[10]

-

R-Si(OR')₃ + H₂O → R-Si(OR')₂(OH) + R'OH

-

R-Si(OR')₂(OH) + H₂O → R-Si(OR')(OH)₂ + R'OH

-

R-Si(OR')(OH)₂ + H₂O → R-Si(OH)₃ + R'OH

-

-

Condensation: The newly formed silanol groups are highly reactive and can condense in two ways:

-

Intermolecularly: Silanols from different aminosilane molecules react to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers and a cross-linked network on the surface.[7][8]

-

With the Surface: Silanols on the aminosilane react with hydroxyl groups (-OH) present on the substrate, forming covalent siloxane bonds that anchor the silane layer to the surface.[8][11]

-

The amine group in aminosilanes can also form hydrogen bonds with surface silanols, leading to weakly attached, physisorbed molecules that can be removed with rinsing.[1][2]

Modes of Surface Interaction

Aminosilanes can interact with and attach to a substrate in several ways. The quality and stability of the final layer are highly dependent on the prevalence of covalent bonding over weaker interactions.[1]

-

Covalent Attachment (Vertical): The ideal bonding mode where the silane molecule attaches to the surface via one or more Si-O-Si bonds, with the amino-terminated alkyl chain oriented away from the surface.[1][2]

-

Covalent Attachment (Horizontal): Silane molecules can lie flat and bond to the surface via multiple Si-O-Si linkages, which can limit the density of accessible amine groups.[1][2]

-

Hydrogen Bonding: The amine group or silanol groups of the silane can form hydrogen bonds with surface silanols. These interactions result in weakly attached molecules that are susceptible to removal during rinsing.[1][2]

-

Multilayer Formation: Trifunctional silanes like APTES can polymerize both vertically and horizontally, leading to the formation of thick, often non-uniform, multilayers.[2][8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. What Are Aminosilane? How To Use It? [hskbrchemical.com]

- 5. Surface Modification of Glass Slides with Aminosilanes for Microarray Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation and Preparation of Hydrolytically Stable Aminosilane-derived Layers on Silica Surfaces [ida.mtholyoke.edu]

- 7. benchchem.com [benchchem.com]

- 8. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

Methodological & Application

Application Notes and Protocols for Aminopropylsilane Coating of Glass Slides

For Researchers, Scientists, and Drug Development Professionals

Introduction